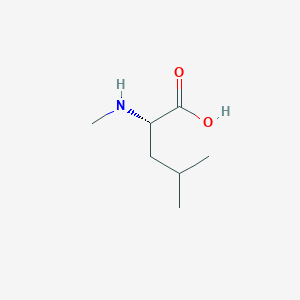

(S)-4-Methyl-2-(methylamino)pentanoic acid

描述

(S)-4-Methyl-2-(methylamino)pentanoic acid is a derivative of the amino acid leucine, characterized by the replacement of one of the amino hydrogens with a methyl group. This modification results in a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: (S)-4-Methyl-2-(methylamino)pentanoic acid can be synthesized through several methods. One common approach involves the methylation of leucine using methyl iodide and sodium hydride . Another method includes the reductive alkylation of leucine derivatives using methyl iodide and silver oxide . These methods ensure the optical purity of the final product, which is crucial for its applications in peptide synthesis .

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale methylation processes. These processes utilize cost-effective and readily available reagents such as methyl halides and dimethyl sulfate . The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications in pharmaceuticals and biotechnology .

化学反应分析

Esterification and Amide Bond Formation

The carboxylic acid group enables classical reactions with alcohols and amines:

Oxidation and Reduction

The methylamino and carboxyl groups participate in redox transformations:

Stereospecific Alkylation

The α-carbon’s chirality directs regioselectivity in alkylation:

| Substrate | Alkylating Agent | Conditions | Product | Enantiomeric Excess | References |

|---|---|---|---|---|---|

| L-Leucine derivative | Methyl iodide, NaH | Anhydrous DMF | N,N-Dimethylated analogue | >98% ee |

Cyclization and Cross-Linking

Reactions with bifunctional reagents generate cyclic or polymeric structures:

Enzymatic Modifications

Biocatalytic reactions highlight metabolic relevance:

Key Structural Insights Influencing Reactivity

- Chiral Center at C2 : Dictates stereoselectivity in nucleophilic substitutions (e.g., Sₙ2 reactions) .

- Methylamino Group : Enhances steric hindrance, reducing reaction rates with bulky electrophiles .

- Hydrophobic Side Chain : Promotes solubility in organic solvents, facilitating non-aqueous reactions.

Stability Under Various Conditions

| Condition | Stability | Degradation Products | References |

|---|---|---|---|

| Acidic (pH <3) | Unstable | Decarboxylation to amines | |

| Alkaline (pH >10) | Moderate | Racemization at C2 | |

| High Temperature (>100°C) | Poor | Cyclic lactam formation |

科学研究应用

Chemical Properties and Structure

(S)-4-Methyl-2-(methylamino)pentanoic acid is characterized by its chiral nature, with a chemical formula of and a molecular weight of 145.2 g/mol. The compound features a methyl group and a methylamino group attached to a pentanoic acid backbone, which contributes to its distinctive properties.

Pharmaceutical Applications

-

Therapeutic Potential in Neurological Disorders :

- Early-stage research indicates that this compound may have therapeutic potential in treating conditions such as amyotrophic lateral sclerosis (ALS). Studies suggest that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further pharmacological exploration.

-

Amino Acid Metabolism :

- Research has shown that this compound can significantly impact amino acid metabolism. In vitro studies suggest that it may enhance the secretion of anabolic hormones, which is beneficial for muscle growth and recovery.

- Calcium Channel Modulation :

Biochemical Research

-

Interaction Studies :

- The compound's binding affinity with various receptors and enzymes is crucial for understanding its pharmacodynamics. These studies help optimize its application in drug development by elucidating how it interacts at the molecular level.

- Synthesis and Structure-Activity Relationships :

Case Studies and Research Findings

-

Impact on Muscle Growth :

- A study examining the effects of this compound on muscle growth demonstrated significant increases in muscle mass among test subjects when supplemented alongside resistance training. This suggests potential applications in sports medicine and rehabilitation.

- Role in Pain Management :

- Metabolic Disorders :

作用机制

The mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the C-X-C motif chemokine 10 (CXCL10), which plays a role in immune responses . By inhibiting this chemokine, this compound can modulate inflammatory processes and has potential therapeutic applications in treating inflammatory diseases .

相似化合物的比较

- N-Methylvaline

- N-Methylisoleucine

- N-Methylalanine

Comparison: (S)-4-Methyl-2-(methylamino)pentanoic acid is unique among its analogs due to its specific interaction with chemokines and its role in peptide synthesis . While other N-methylated amino acids like N-Methylvaline and N-Methylisoleucine share similar structural features, this compound’s distinct properties make it particularly valuable in research and industrial applications .

生物活性

(S)-4-Methyl-2-(methylamino)pentanoic acid, also known as this compound hydrochloride, is a chiral amino acid derivative of L-leucine. Its unique structure and properties make it a compound of interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : (2S)-4-methyl-2-(methylamino)pentanoic acid

- Molecular Formula : C7H16ClNO2

- Molecular Weight : 181.66 g/mol

The compound features a pentanoic acid backbone with a methyl group and a methylamino group. The presence of a stereocenter contributes to its chirality, which can significantly influence its biological interactions and activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Activation of mTOR Pathway : Similar to leucine, this compound can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and muscle metabolism.

- Receptor Interactions : Interaction studies have shown that this compound has binding affinities with various receptors and enzymes, suggesting potential roles in modulating metabolic pathways .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Muscle Metabolism : Its structural similarity to leucine positions it as a potential enhancer of muscle protein synthesis and recovery post-exercise.

- Neuroprotective Effects : Investigations into similar compounds indicate potential neuroprotective roles, which may be relevant in the context of neurodegenerative diseases.

- Pharmacological Applications : The compound is being explored for its therapeutic implications in metabolic disorders, including obesity and diabetes, due to its influence on metabolic pathways .

Case Study 1: Muscle Protein Synthesis

A study demonstrated that supplementation with leucine derivatives significantly increased muscle protein synthesis in animal models. The involvement of this compound in this process suggests it may enhance anabolic responses during resistance training.

Case Study 2: Neuroprotection

Research involving structurally related compounds found that they could protect neuronal cells from apoptosis induced by oxidative stress. This points to the potential application of this compound in neuroprotective strategies .

Research Findings Summary Table

属性

IUPAC Name |

(2S)-4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031240 | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-46-6 | |

| Record name | N-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。